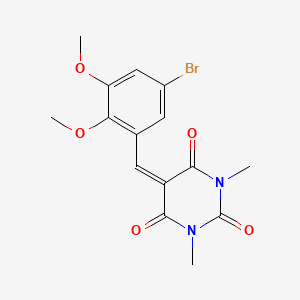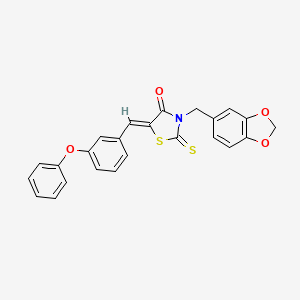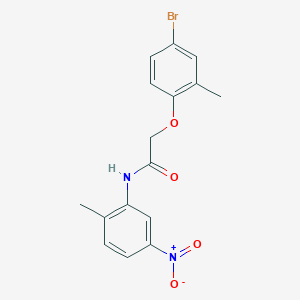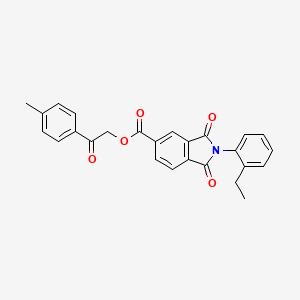![molecular formula C19H20N4O3 B3663087 5-[(E)-2-[1-(2,4-dimethylphenyl)-3,5-dimethylpyrazol-4-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole](/img/structure/B3663087.png)
5-[(E)-2-[1-(2,4-dimethylphenyl)-3,5-dimethylpyrazol-4-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole
Übersicht
Beschreibung
5-[(E)-2-[1-(2,4-dimethylphenyl)-3,5-dimethylpyrazol-4-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole is a complex organic compound with a unique structure that combines multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-2-[1-(2,4-dimethylphenyl)-3,5-dimethylpyrazol-4-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the pyrazole ring: This step involves the reaction of 2,4-dimethylphenylhydrazine with an appropriate diketone to form the pyrazole ring.
Introduction of the ethenyl group: The pyrazole derivative is then reacted with an appropriate aldehyde or ketone to introduce the ethenyl group.
Formation of the oxazole ring: The final step involves the cyclization of the intermediate with a nitro-substituted precursor to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-[(E)-2-[1-(2,4-dimethylphenyl)-3,5-dimethylpyrazol-4-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amine or other functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the nitro group or the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogens, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine, while oxidation can introduce carboxylic acid or aldehyde groups.
Wissenschaftliche Forschungsanwendungen
5-[(E)-2-[1-(2,4-dimethylphenyl)-3,5-dimethylpyrazol-4-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound can be used as a probe or marker in biological studies to investigate cellular processes or pathways.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules or materials.
Wirkmechanismus
The mechanism of action of 5-[(E)-2-[1-(2,4-dimethylphenyl)-3,5-dimethylpyrazol-4-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole depends on its specific application. In medicinal chemistry, the compound may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but may include inhibition of enzyme activity, modulation of receptor signaling, or interaction with nucleic acids.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-dimethylphenylhydrazine derivatives: These compounds share the pyrazole ring structure and may have similar biological activities.
Nitro-substituted oxazoles: These compounds share the oxazole ring and nitro group, and may have similar chemical reactivity.
Ethenyl-substituted pyrazoles: These compounds share the ethenyl group and pyrazole ring, and may have similar synthetic routes and applications.
Uniqueness
5-[(E)-2-[1-(2,4-dimethylphenyl)-3,5-dimethylpyrazol-4-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole is unique due to its combination of functional groups, which confer specific chemical reactivity and potential applications. The presence of both the nitro group and the ethenyl group in the same molecule allows for a wide range of chemical modifications and applications.
Eigenschaften
IUPAC Name |
5-[(E)-2-[1-(2,4-dimethylphenyl)-3,5-dimethylpyrazol-4-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-11-6-8-17(12(2)10-11)22-15(5)16(13(3)20-22)7-9-18-19(23(24)25)14(4)21-26-18/h6-10H,1-5H3/b9-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIKGVRFJIAEDGT-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C(C(=N2)C)C=CC3=C(C(=NO3)C)[N+](=O)[O-])C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)N2C(=C(C(=N2)C)/C=C/C3=C(C(=NO3)C)[N+](=O)[O-])C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B3663013.png)
![5-{[1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3663022.png)



![N~2~-(2,4-dichlorobenzyl)-N~1~-(2,4-difluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3663059.png)

![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N-phenylglycinamide](/img/structure/B3663064.png)
![2-[(5-benzyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B3663066.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)-N-(2-methoxy-5-methylphenyl)glycinamide](/img/structure/B3663076.png)
![N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(4-ethylphenyl)glycinamide](/img/structure/B3663089.png)
![N~2~-(2,6-dichlorobenzyl)-N~1~-(2,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3663093.png)

![N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3663096.png)
